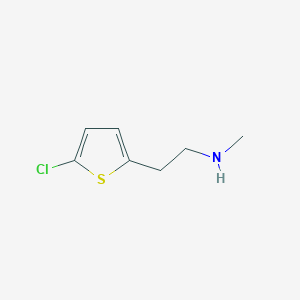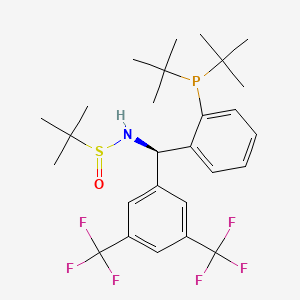![molecular formula C9H14N2O B13651615 [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound belonging to the pyrazole family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a pyrazole ring substituted with a cyclobutylmethyl group and a hydroxymethyl group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of cyclobutylmethyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups replace hydrogen atoms. Reagents like halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, other substituted derivatives.
Scientific Research Applications
Chemistry: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and receptor binding, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer production and material science.
Mechanism of Action
The mechanism by which [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
[1-(Cyclobutylmethyl)-1H-pyrazol-5-amine]: This compound shares a similar pyrazole structure but with an amine group instead of a hydroxymethyl group.
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: Another closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[2-(cyclobutylmethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,8,12H,1-3,6-7H2 |
InChI Key |
HGMXRMHNYMUVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
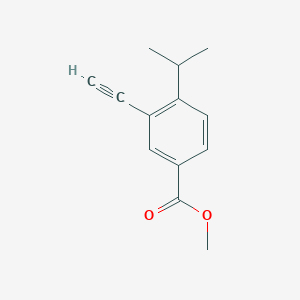
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
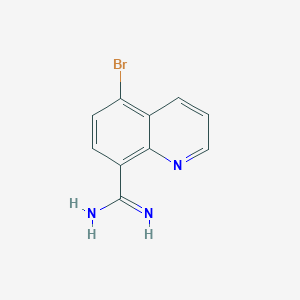
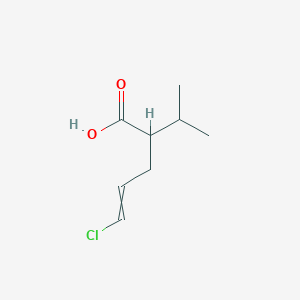
![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)

